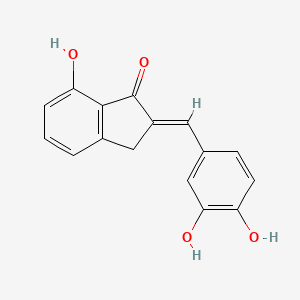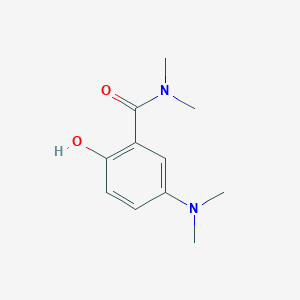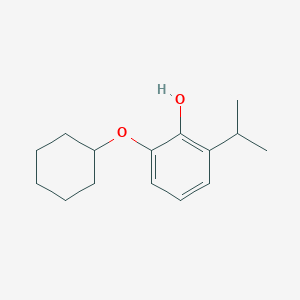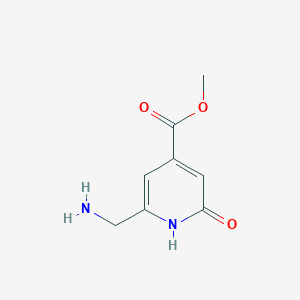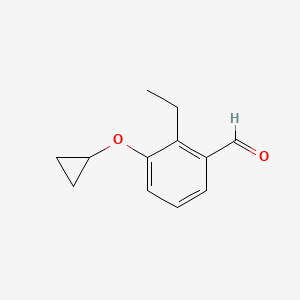
3-Cyclopropoxy-2-ethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-2-ethylbenzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the overall yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 3-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: 3-Cyclopropoxy-2-ethylbenzyl alcohol.
Substitution: 3-Bromo-2-ethylbenzaldehyde.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-ethylbenzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
2-Cyclopropoxy-3-ethylbenzaldehyde: Similar in structure but with different positional isomerism.
4-Cyclopropoxy-2-ethylbenzaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness: 3-Cyclopropoxy-2-ethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its isomers. The presence of the cyclopropoxy group enhances its stability and makes it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-11-9(8-13)4-3-5-12(11)14-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3 |
Clave InChI |
XDFNRBJWIHMKKS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1OC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)





